Ortho‑Ester vs. Para‑Ester: Lipophilicity and Permeability Contrast
The ortho‑positioned methyl benzoate confers a computed XLogP3‑AA of 4.5 for the target compound [1], significantly higher than the para‑isomer methyl 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzoate, which has a predicted XLogP3‑AA of approximately 4.0. This difference arises from the reduced solvent‑accessible surface of the ortho ester, making the title compound more lipophilic and better suited for passive membrane transit in cell‑based assays [2].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 4.5 |
| Comparator Or Baseline | Methyl 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzoate (predicted XLogP3‑AA ≈ 4.0) |
| Quantified Difference | Δ ≈ +0.5 log unit |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) [1] |
Why This Matters
A difference of 0.5 log units in XLogP can shift the passive permeability rate by ~3‑fold, critically impacting cellular uptake in phenotypic screening campaigns [2].
- [1] PubChem. Methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzenecarboxylate. CID 1475167 (computed properties). https://pubchem.ncbi.nlm.nih.gov/compound/1475167 (accessed 2026-04-29). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. https://doi.org/10.1517/17460441003605098 View Source
